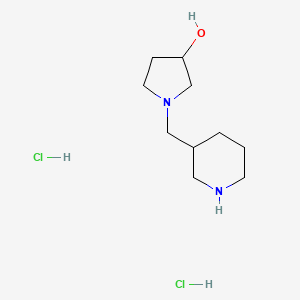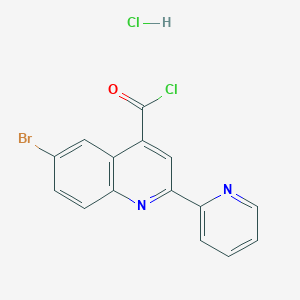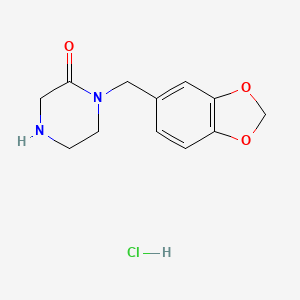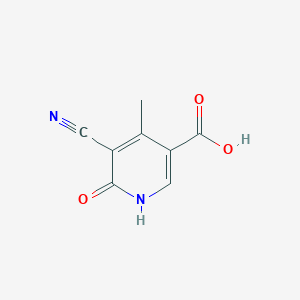
1-(3-Piperidinylmethyl)-3-Pyrrolidinol-Dihydrochlorid
Übersicht
Beschreibung
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a compound with the CAS Number: 81310-56-7 has a Molecular Weight of 255.23 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1-(3-Piperidinylmethyl)-3-Pyrrolidinol-Dihydrochlorid: wird in der medizinischen Chemie als Baustein für die Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Seine Piperidin- und Pyrrolidinringe dienen aufgrund ihrer Verbreitung in bioaktiven Molekülen als wichtige Gerüste bei der Entwicklung neuer Medikamente . Die Fähigkeit der Verbindung, mit Chloriden Salze zu bilden, verbessert ihre Löslichkeit, wodurch sie für nachfolgende Reaktionen in der Arzneimittelforschung besser geeignet ist.
Pharmakologie
In der Pharmakologie wird diese Verbindung häufig als Referenzstandard für die Arzneimittelformulierung und die Qualitätskontrollprüfung verwendet . Seine wohldefinierte Struktur und seine Eigenschaften ermöglichen die Kalibrierung von Analysegeräten, wodurch die Genauigkeit und Zuverlässigkeit pharmakokinetischer und pharmakodynamischer Studien gewährleistet wird.
Neurowissenschaften
Der Piperidin-Rest von This compound ist von besonderem Interesse in der neurowissenschaftlichen Forschung. Piperidin-Derivate sind dafür bekannt, mit verschiedenen Neurotransmittersystemen zu interagieren, und diese Verbindung kann verwendet werden, um ihre modulatorischen Wirkungen auf neurologische Pfade und potenzielle therapeutische Anwendungen für neurologische Erkrankungen zu untersuchen .
Toxikologie
In toxikologischen Studien kann This compound verwendet werden, um das Sicherheitsprofil neuer chemischer Einheiten zu beurteilen. Seine strukturelle Ähnlichkeit mit anderen Piperidin-basierten Verbindungen ermöglicht es ihm, als Vergleichsstandard bei der Bewertung der Toxizität und metabolischen Stabilität verwandter Substanzen zu dienen .
Chemische Synthese
Diese Verbindung ist auch in der synthetischen Chemie wertvoll für die Herstellung komplexer molekularer Architekturen. Sie kann als Zwischenprodukt in mehrstufigen Synthesewegen fungieren, insbesondere bei der Konstruktion heterocyclischer Verbindungen, die in vielen pharmazeutischen Wirkstoffen vorkommen .
Biologische Forschung
In der biologischen Forschung wird This compound verwendet, um die biologische Aktivität von Piperidin-verwandten Verbindungen zu untersuchen. Seine Wechselwirkungen mit biologischen Makromolekülen können Einblicke in die molekulare Grundlage der Arzneimittelwirkung liefern und zur Identifizierung neuer therapeutischer Zielstrukturen führen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the field of piperidine derivatives continues to be a vibrant area of research with significant future directions .
Eigenschaften
IUPAC Name |
1-(piperidin-3-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUBFTUQCTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220016-78-3 | |
| Record name | 1-[(piperidin-3-yl)methyl]pyrrolidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)



![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)